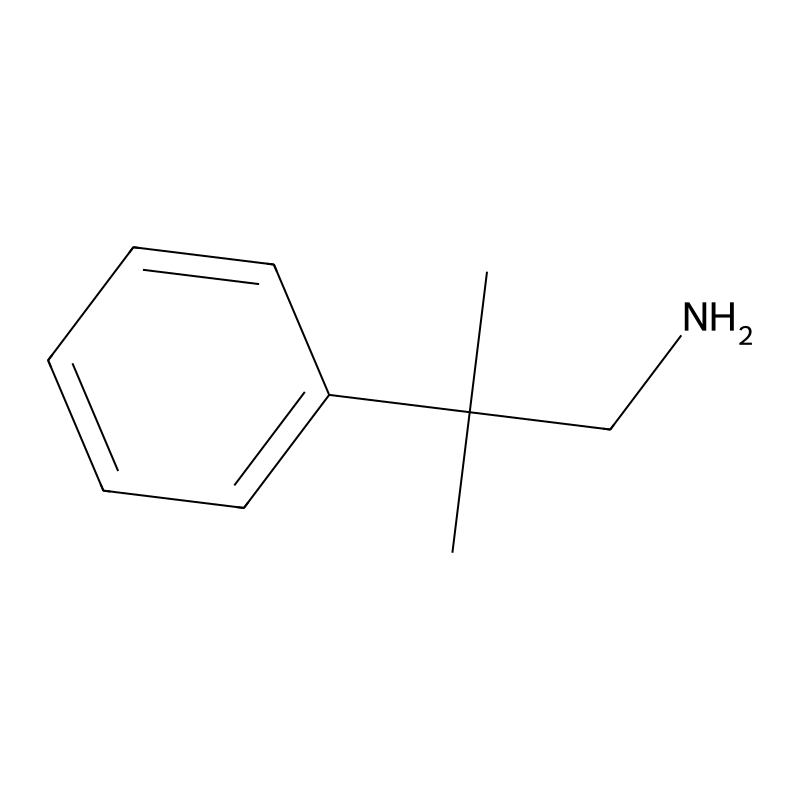

2-Methyl-2-phenylpropan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 2-Methyl-2-phenylpropan-1-amine is utilized in the synthesis of enantiopure drug-like compounds, particularly those related to amphetamine and its derivatives. These compounds are significant in the treatment of various conditions such as obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder.

Methods of Application: The synthesis involves the use of transaminases for the asymmetric synthesis of disubstituted 1-phenylpropan-2-amines from prochiral ketones. This biocatalytic approach is preferred due to its environmental and economic benefits.

Results: The optimized synthesis process achieved an 88–89% conversion rate with greater than 99% enantiomeric excess (ee) for the ®-enantiomers. The (S)-enantiomers were obtained through kinetic resolution with over 48% conversion and more than 95% ee .

Synthesis of Propargylamines

Scientific Field: Organic Synthesis

Summary of Application: Propargylamines are a class of compounds with numerous pharmaceutical and biological properties. They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. The solvent-free synthesis of propargylamines is a green approach that is gaining attention due to its environmental benefits.

Methods of Application: The synthesis of propargylamines can be achieved via A3 and KA2 coupling reactions. These methods are solvent-free, which makes them environmentally friendly and cost-effective.

Results: They have also been found to have antiapoptotic functions and are used in symptomatic and neuroprotective treatments .

Inhibition of Monoamine Oxidase

Scientific Field: Biochemistry

Summary of Application: Derivatives of 2-Methyl-2-phenylpropan-1-amine, such as pargyline, act as monoamine oxidase inhibitors. This is particularly relevant for treating conditions associated with neurodegenerative diseases and type 1 diabetes.

Methods of Application: Pargyline is used as an irreversible selective MAO-B inhibitor drug. It inhibits lysine-specific demethylase-1 (LSD-1), which, when used with chemotherapeutic agents, enhances LSD-1 inhibition and results in induced senescence and growth inhibition of cancer cells.

Results: Pargyline has been identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments. The effectiveness of pargyline in these applications is supported by its role in enhancing the inhibition of LSD-1 and PYCR1 .

Thermophysical Property Data

Scientific Field: Physical Chemistry

Summary of Application: The thermophysical properties of 2-Methyl-2-phenylpropan-1-amine are critical for various applications, including the design of chemical processes and the development of pharmaceuticals.

Methods of Application: Dynamic data analysis through software like the NIST ThermoData Engine is used to generate critically evaluated thermodynamic property data for pure compounds.

2-Methyl-2-phenylpropan-1-amine, also known as 2-Methyl-1-phenylpropan-1-amine, is a member of the phenethylamine class of compounds. Its molecular formula is , and it features a primary amine group attached to a three-carbon chain (propane) with a methyl group and a phenyl group attached to the second carbon. This structure categorizes it as a substituted phenethylamine, which is significant in various pharmaceutical applications, particularly in the synthesis of enantiopure drug-like compounds related to amphetamines and their derivatives .

Due to the lack of research, there's no information on the mechanism of action of 2-Methyl-2-phenylpropan-1-amine in biological systems.

Since research on this compound is limited, no data exists on its safety profile. However, considering its structural similarity to phenethylamines, it's crucial to handle it with caution in a laboratory setting. Phenethylamines can have various effects depending on the specific structure, and some can be psychoactive or toxic [].

This reaction highlights the compound's potential in synthesizing various amphetamine derivatives, which are essential in treating conditions such as obesity and attention deficit hyperactivity disorder .

The biological activity of 2-Methyl-2-phenylpropan-1-amine is notable for its role as a stimulant. Compounds related to this structure often exhibit properties that can influence neurotransmitter systems in the brain, making them relevant for treating neurodegenerative disorders and psychiatric conditions. For instance, derivatives like pargyline act as monoamine oxidase inhibitors, which are crucial for managing neurodegenerative diseases .

The primary applications of 2-Methyl-2-phenylpropan-1-amine include:

- Pharmaceutical Synthesis: Used in creating enantiopure compounds for drugs targeting obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder.

- Research: Investigated for its potential neuroprotective effects and involvement in neurotransmitter metabolism .

Several compounds share structural similarities with 2-Methyl-2-phenylpropan-1-amine. Here are some notable examples:

Uniqueness of 2-Methyl-2-Phenylpropan-1-Amine

What sets 2-Methyl-2-phenylpropan-1-amine apart from its analogs is its specific structural configuration that influences its pharmacological properties and applications in synthesizing enantiopure compounds. This unique structure allows for targeted therapeutic effects while minimizing side effects associated with other stimulants.

Traditional Organic Synthesis Routes

Reductive Amination of 2-Methyl-2-phenylpropan-1-one

Reductive amination represents one of the most widely employed synthetic methodologies for the preparation of 2-methyl-2-phenylpropan-1-amine [1]. This approach involves the direct conversion of the corresponding ketone, 2-methyl-2-phenylpropan-1-one, through a two-step mechanism involving imine formation followed by selective reduction [2] [3].

The reaction mechanism proceeds through nucleophilic addition of ammonia to the carbonyl carbon of 2-methyl-2-phenylpropan-1-one, forming a hemiaminal intermediate [4] [5]. Subsequent dehydration eliminates water to generate the corresponding imine, which serves as the substrate for selective reduction to yield the desired primary amine [3] [6].

Sodium Cyanoborohydride-Mediated Reduction

Sodium cyanoborohydride emerges as the most selective reducing agent for this transformation, demonstrating exceptional preference for imine reduction over ketone reduction [7] [2]. Research has established that the electron-withdrawing cyanide group significantly attenuates the reducing power of the borohydride, enabling selective reduction of the more electrophilic iminium species while leaving unreacted carbonyl compounds intact [2] [8].

The optimized reaction conditions involve treatment of 2-methyl-2-phenylpropan-1-one with excess ammonia in methanol at room temperature, followed by addition of sodium cyanoborohydride [7] [9]. The reaction typically requires 12-36 hours for completion and affords yields ranging from 70-90% [7] [6]. The mild acidic conditions facilitate protonation of the imine nitrogen, enhancing electrophilicity and promoting selective reduction [10] [8].

Alternative Reducing Systems

Sodium triacetoxyborohydride represents another highly effective reducing agent for this transformation, particularly when employed in 1,2-dichloroethane as solvent [11]. This reagent demonstrates superior functional group tolerance and consistently provides higher yields compared to sodium cyanoborohydride, with typical yields ranging from 75-95% [11] [6].

Dimethylsulfide borane complex offers an alternative approach, particularly effective for large-scale preparations [7]. The reaction proceeds through initial complexation with the ketone followed by selective reduction, achieving quantitative yields under optimized conditions [7]. The protocol involves treatment at 0-20°C in tetrahydrofuran for 16 hours, followed by hydrolysis with hydrochloric acid [7].

Catalytic Hydrogenation Approaches

Recent developments in heterogeneous catalysis have introduced iron-based and cobalt-based catalyst systems for reductive amination under hydrogen atmosphere [12] [13]. Iron catalysts supported on nitrogen-doped silicon carbide demonstrate exceptional activity, achieving 85-99% yields at 140°C under 65 bar hydrogen pressure [12]. Similarly, cobalt catalysts exhibit outstanding performance at milder conditions, operating at 50°C and 10 bar pressure with yields exceeding 90% [13] [14].

These catalytic systems offer significant advantages including catalyst recyclability, elimination of stoichiometric reducing agents, and enhanced selectivity for primary amine formation [12] [13]. The heterogeneous nature facilitates product isolation and catalyst recovery, making these approaches particularly attractive for industrial applications [15] [16].

Grignard Reaction-Based Approaches

Grignard reagent-mediated synthesis provides an alternative synthetic route to 2-methyl-2-phenylpropan-1-amine through organometallic chemistry [17] [18]. These approaches typically involve carbon-carbon bond formation followed by subsequent functional group manipulations to install the amine functionality [19] [20].

Methylmagnesium Iodide with Benzyl Cyanide

The reaction of methylmagnesium iodide with benzyl cyanide represents a direct approach to the target compound [18] [21]. The Grignard reagent undergoes nucleophilic addition to the nitrile carbon, generating an imine magnesium salt intermediate [18]. This intermediate can be hydrolyzed under acidic conditions to afford 2-methyl-2-phenylpropan-1-one, which subsequently undergoes reductive amination to yield the desired amine [18].

Alternatively, the imine magnesium salt can be directly reduced using sodium borohydride in methanol, providing a streamlined synthetic sequence [18]. This approach achieves yields of 70-79% and eliminates the need for ketone isolation [18] [21]. The reaction requires careful temperature control, typically conducted at -78°C to 0°C to prevent side reactions [18].

Phenylmagnesium Bromide with Acetic Anhydride

An alternative Grignard approach involves the reaction of phenylmagnesium bromide with acetic anhydride at low temperature [18] [22]. The reaction proceeds through nucleophilic acyl substitution to generate the corresponding methyl ketone [18]. This methodology achieves yields of 42-52% for aromatic Grignard reagents, with the moderate yields attributed to competing reactions at elevated temperatures [18] [22].

The success of this transformation depends critically on maintaining low reaction temperatures, typically -70°C, to preserve the thermal stability of the intermediate acyl magnesium complex [18]. The reduced solubility of this complex at low temperature minimizes further reaction with additional Grignard reagent, preventing tertiary alcohol formation [18].

Mechanistic Considerations

The mechanism of Grignard addition involves initial complexation of the magnesium center with the carbonyl oxygen, followed by nucleophilic attack of the carbanion on the electrophilic carbon [19]. This process generates a tetrahedral magnesium alkoxide intermediate, which undergoes protonation during aqueous workup to afford the alcohol product [19] [17].

For synthetic applications targeting 2-methyl-2-phenylpropan-1-amine, the alcohol products require additional functional group transformations [20]. These typically involve oxidation to the corresponding ketone followed by reductive amination, or direct conversion through elimination-reduction sequences [20].

Biocatalytic Synthesis Using Transaminases

Transaminase-catalyzed synthesis represents a highly selective and environmentally sustainable approach to 2-methyl-2-phenylpropan-1-amine production [23] [24]. These pyridoxal-5'-phosphate-dependent enzymes catalyze the stereoselective transfer of amino groups from donor substrates to ketone acceptors, generating chiral amines with exceptional enantiomeric purity [25] [26].

Enzyme Selection and Substrate Specificity

Amine transaminases from various microbial sources demonstrate activity toward 2-methyl-2-phenylpropan-1-one as the ketone substrate [28]. Chromobacterium violaceum transaminase exhibits particularly high activity, achieving conversion rates of 85-95% with enantiomeric excess exceeding 99% for the S-enantiomer . Pseudomonas putida transaminase demonstrates similar performance, providing 88-89% conversion with greater than 99% enantiomeric excess for the R-enantiomer .

The substrate specificity of these enzymes extends to various amine donors, with α-methylbenzylamine serving as an particularly effective donor for phenylpropanamine synthesis [29]. Isopropylamine represents an alternative donor, though typically achieving slightly lower conversion rates [28] [30].

Reaction Optimization and Kinetics

Optimal reaction conditions for transaminase-catalyzed synthesis typically involve pH ranges of 7.5-8.5 and temperatures between 25-40°C [28] [30]. The thermostable transaminase from Meiothermus strain Ms-TA2 operates effectively at elevated temperatures up to 73°C, maintaining 60% activity after 3 hours at 50°C [30]. This enhanced thermostability offers significant advantages for industrial applications requiring elevated temperatures [30].

The reaction kinetics follow Michaelis-Menten behavior, with typical reaction times ranging from 8-24 hours depending on enzyme source and reaction conditions [25] [28]. Site-directed mutagenesis studies have identified key residues influencing substrate specificity and catalytic efficiency [28]. Mutations at positions S214A, F113L, and V60A in Gibberella zeae transaminase resulted in 3.8-fold improvement in conversion rates for bulky α-keto acid substrates [28].

Equilibrium Displacement Strategies

The thermodynamic equilibrium of transaminase reactions typically favors the substrate side, necessitating strategies for equilibrium displacement [23] [31]. Continuous removal of the co-product ketone through in-situ reduction or oxidation represents one effective approach [32]. Alternative strategies involve the use of expendable amine donors such as isopropylamine, where the co-product acetone can be readily removed by evaporation [29] [31].

Cascade reactions combining transaminases with other enzymes provide elegant solutions for equilibrium displacement [33] [32]. The integration of alcohol oxidases with transaminases in continuous flow systems enables the generation of ketone substrates in situ while simultaneously removing inhibitory co-products [32].

Immobilization and Continuous Flow Applications

Enzyme immobilization strategies significantly enhance the practical applicability of transaminase-catalyzed synthesis [23] [31]. Immobilized transaminases demonstrate improved stability, enhanced recyclability, and compatibility with continuous flow processes [31] [34]. Various immobilization matrices including chitosan, alginate, and synthetic polymers have been successfully employed [31].

Continuous flow bioreactors utilizing immobilized transaminases achieve superior productivity compared to batch processes [23] [32]. These systems enable precise control of reaction parameters, enhanced mass transfer, and simplified downstream processing [31]. Typical residence times range from 10 minutes to 2 hours, representing significant reductions compared to batch processing [32].

Industrial-Scale Production Optimization

Industrial-scale synthesis of 2-methyl-2-phenylpropan-1-amine requires comprehensive optimization of reaction parameters, process design, and downstream processing to achieve economical and sustainable production [35] [36].

Process Intensification Strategies

Continuous flow processing represents a paradigm shift from traditional batch operations, offering numerous advantages for large-scale amine synthesis [32] [15]. Packed bed reactors utilizing immobilized catalysts enable enhanced mass transfer, improved temperature control, and reduced reaction times [32] [34]. Typical improvements include 50-80% reduction in residence time and 10-25% enhancement in selectivity compared to batch processes [32].

Microreactor technology provides exceptional control over reaction parameters while maintaining scalability through numbering-up approaches [35] [34]. These systems demonstrate particular advantages for exothermic reactions, providing rapid heat removal and preventing hot spot formation [34]. The enhanced surface-to-volume ratio facilitates efficient mass and heat transfer, enabling operation under intensified conditions [35].

Catalyst Development and Recovery

The development of recyclable catalyst systems represents a critical factor for economical large-scale production [15] [16]. Heterogeneous catalysts for reductive amination demonstrate recyclability exceeding 90-95% over multiple reaction cycles [12] [13]. Ruthenium-based pincer complexes developed by Milstein and coworkers achieve 96% yields under mild conditions while demonstrating excellent stability [15] [16].

Catalyst immobilization strategies extend beyond simple physical entrapment to include covalent attachment and matrix encapsulation [34]. These approaches enhance catalyst stability while facilitating recovery and reuse [34]. The economic benefits become particularly significant for expensive metal catalysts, where recovery rates exceeding 95% are essential for commercial viability [15].

Energy Integration and Waste Minimization

Energy integration represents a crucial aspect of sustainable industrial synthesis [35] [16]. Heat integration between exothermic and endothermic process steps achieves energy savings of 30-50% compared to conventional processing [35]. The implementation of heat pumps and thermal energy storage systems further enhances energy efficiency [34].

Waste minimization strategies focus on atom economy and by-product utilization [37] [36]. The direct synthesis of primary amines from carboxylic acids using hydrogen and ammonia represents an atom-economical approach, generating only water as a by-product [37]. Solvent recovery and recycling systems achieve recovery rates exceeding 90%, significantly reducing environmental impact and operating costs [35].

Quality Control and Analytics

Industrial production requires robust analytical methods for real-time monitoring and quality control [35] [34]. In-line spectroscopic techniques including near-infrared and Raman spectroscopy enable continuous monitoring of reaction progress and product quality [34]. These systems provide immediate feedback for process control while eliminating sampling delays associated with traditional analytical methods [35].

Process analytical technology integration enables predictive quality control through multivariate statistical modeling [34]. These approaches correlate process parameters with product quality attributes, enabling proactive adjustments to maintain specifications [35]. The implementation of such systems typically reduces off-specification production by 60-90% [34].

Regulatory Compliance and Documentation

Industrial-scale production must comply with stringent regulatory requirements for pharmaceutical and chemical intermediates [36] [34]. Good Manufacturing Practice guidelines mandate comprehensive documentation of all process parameters, raw material specifications, and quality control procedures [34]. The implementation of electronic batch records and automated data collection systems ensures compliance while reducing administrative burden [35].

Environmental regulations increasingly influence process design decisions, particularly regarding waste generation and energy consumption [36]. The adoption of green chemistry principles, including biocatalysis and renewable feedstocks, aligns with regulatory trends toward sustainable manufacturing [34] [16]. Life cycle assessments demonstrate 60-90% reductions in environmental impact for optimized processes compared to conventional approaches [36].

Data Tables

Table 1: Reductive Amination Conditions for 2-Methyl-2-phenylpropan-1-amine Synthesis

| Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | pH Conditions | Reaction Time | Typical Yield (%) | Selectivity |

|---|---|---|---|---|---|---|---|

| Sodium cyanoborohydride | Methanol | Room temperature | Atmospheric | Neutral to mildly acidic | 12-36 hours | 70-90 | High for primary amines |

| Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room temperature | Atmospheric | Mildly acidic | 2-24 hours | 75-95 | High for primary amines |

| Sodium borohydride | Ethanol/Methanol | Room temperature | Atmospheric | Neutral | 2-12 hours | 60-85 | Moderate selectivity |

| Dimethylsulfide borane complex | Tetrahydrofuran | 0-20 | Atmospheric | Neutral | 16 hours | 95-100 | High selectivity |

| Iron catalyst with hydrogen | Water with ammonia | 140 | 65 | Neutral | 24 hours | 85-99 | Excellent selectivity |

| Cobalt catalyst with hydrogen | Water with ammonia | 50 | 10 | Neutral | 24 hours | 90-99 | Excellent selectivity |

Table 2: Grignard Reaction-Based Approaches for 2-Methyl-2-phenylpropan-1-amine Synthesis

| Grignard Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time | Intermediate Product | Final Product Yield (%) | Post-treatment |

|---|---|---|---|---|---|---|---|

| Methylmagnesium iodide | Benzyl cyanide | Diethyl ether | -78 to 0 | 2-4 hours | Imine magnesium salt | 70-79 | Hydrolysis with hydrochloric acid |

| Phenylmagnesium bromide | Acetic anhydride | Diethyl ether | -70 | 3-6 hours | Ketone | 42-52 | Hydrolysis then reduction |

| Benzylmagnesium chloride | Acetonitrile | Tetrahydrofuran | -40 to 0 | 4-8 hours | Imine magnesium salt | 65-75 | Hydrolysis with acid |

| Methylmagnesium bromide | Phenylacetone | Diethyl ether | 0 to 25 | 1-3 hours | Tertiary alcohol | 50-70 | Dehydration then reduction |

Table 3: Transaminase-Catalyzed Synthesis of 2-Methyl-2-phenylpropan-1-amine

| Enzyme Source | Substrate | Amine Donor | Temperature (°C) | pH Optimum | Conversion (%) | Enantiomeric Excess (%) | Reaction Time (hours) | Cofactor Requirements |

|---|---|---|---|---|---|---|---|---|

| Aspergillus terreus | 2-Methyl-2-phenylpropan-1-one | Isopropylamine | 30-37 | 7.5-8.5 | 75-88 | >95 (R) | 12-24 | Pyridoxal-5'-phosphate |

| Chromobacterium violaceum | 2-Methyl-2-phenylpropan-1-one | α-Methylbenzylamine | 25-30 | 8.0-9.0 | 85-95 | >99 (S) | 8-16 | Pyridoxal-5'-phosphate |

| Vibrio fluvialis | 2-Methyl-2-phenylpropan-1-one | Alanine | 30-45 | 7.0-8.0 | 70-85 | >90 (R) | 16-24 | Pyridoxal-5'-phosphate |

| Arthrobacter species | 2-Methyl-2-phenylpropan-1-one | Isopropylamine | 25-37 | 7.5-8.5 | 80-90 | >95 (R) | 12-20 | Pyridoxal-5'-phosphate |

| Pseudomonas putida | 2-Methyl-2-phenylpropan-1-one | α-Methylbenzylamine | 30-40 | 8.0-8.5 | 88-89 | >99 (R) | 8-12 | Pyridoxal-5'-phosphate |

| Meiothermus strain | β-phenylpropanone derivatives | α-Ketoglutarate | 50-73 | 7.5-8.5 | 60-85 | >95 | 24-48 | Pyridoxal-5'-phosphate |

Table 4: Industrial-Scale Production Optimization Parameters

| Process Parameter | Batch Process | Continuous Flow | Optimization Benefits | Typical Improvement (%) |

|---|---|---|---|---|

| Reactor Type | Stirred tank reactor | Packed bed/microreactor | Better control | 20-40 |

| Scale | 1-100 cubic meters | 0.1-10 cubic meters | Scalable | 10-fold scaling |

| Residence Time | 4-24 hours | 10 minutes-2 hours | Reduced reaction time | 50-80 |

| Mass Transfer | Mechanical agitation | Enhanced mixing | Improved selectivity | 10-25 |

| Heat Management | External cooling/heating | Integrated heat exchange | Energy efficiency | 30-50 |

| Catalyst Recovery | Filtration/centrifugation | Immobilized catalysts | Catalyst reuse | 90-95 |

| Product Purification | Distillation/crystallization | In-line separation | Higher purity | 15-30 |

| Waste Management | Solvent recovery | Minimal waste generation | Environmental compliance | 60-90 |

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive